Tyr-D-Pen-Gly-Phe-D-Pen
Overview
Description
DPDPE, also known as L-Tyrosyl-D-penicillamyl-glycyl-L-phenylalanyl-D-penicillamine (2->5)-disulfide, is a synthetic opioid peptide. It is a selective agonist of the delta-opioid receptor, which is used extensively in scientific research. Developed in the early 1980s, DPDPE was the first highly selective agonist of the delta-opioid receptor to be developed. It was derived from structural modification of met-enkephalin .
Preparation Methods
Synthetic Routes and Reaction Conditions: DPDPE is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of a heterodetic cyclic peptide with D-penicillaminyl residues at positions 2 and 5, which form the heterocycle via a disulfide bond . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.
Industrial Production Methods: While specific industrial production methods for DPDPE are not widely documented, the general approach involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The disulfide bond formation is typically achieved through oxidation of the thiol groups in the penicillamine residues.
Chemical Reactions Analysis
Types of Reactions: DPDPE undergoes various chemical reactions, including:
Oxidation: The thiol groups in the penicillamine residues can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of the cyclic disulfide bond in DPDPE.
Reduction: Conversion of the disulfide bond to free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
DPDPE is widely used in scientific research due to its selective agonist activity at the delta-opioid receptor. Some key applications include:
Chemistry: Used as a model compound to study peptide synthesis and disulfide bond formation.
Biology: Employed in studies of opioid receptor function and signaling pathways.
Medicine: Investigated for its potential analgesic properties and its role in pain modulation.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
DPDPE exerts its effects by selectively binding to and activating the delta-opioid receptor. This receptor is a G-protein-coupled receptor (GPCR) that, upon activation, inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of ion channels and neurotransmitter release, ultimately producing analgesic effects .
Comparison with Similar Compounds
DPDPE is unique among opioid peptides due to its high selectivity for the delta-opioid receptor. Similar compounds include:
DADLE (Tyr-D-Ala-Gly-Phe-D-Leu): Another synthetic opioid peptide with activity at both delta and mu-opioid receptors.
DAMGO (Tyr-D-Ala-Gly-N-Me-Phe-Gly-ol): A selective agonist for the mu-opioid receptor.
Met-enkephalin (Tyr-Gly-Gly-Phe-Met): An endogenous opioid peptide with activity at both delta and mu-opioid receptors.
DPDPE’s selectivity for the delta-opioid receptor makes it a valuable tool for studying the specific functions and signaling pathways associated with this receptor subtype.
Biological Activity
Tyr-D-Pen-Gly-Phe-D-Pen, also known as DPDPE (D-Penicillamine-enkephalin), is a synthetic pentapeptide that exhibits significant biological activity, particularly in the realm of pain management and opioid receptor studies. This article delves into its biological activity, focusing on its mechanism of action, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C30H41N5O7S2
- Molecular Weight : 605.81 g/mol
- Structure : The compound contains two D-Penicillamine residues, contributing to its unique binding characteristics to opioid receptors.
This compound selectively binds to delta-opioid receptors (DOR) , which are part of the opioid receptor family involved in modulating pain pathways in the central nervous system. Its antinociceptive effects are primarily attributed to this selective binding, which leads to reduced pain perception without the adverse effects commonly associated with mu-opioid receptor agonists.
Binding Affinity
Research indicates that DPDPE has a high affinity for delta-opioid receptors compared to mu-opioid receptors. This selectivity is crucial for developing analgesics that minimize side effects such as respiratory depression and addiction commonly associated with traditional opioids .
Biological Activity and Research Findings
Numerous studies have explored the biological activity of this compound, revealing its potential in various therapeutic contexts:
- Antinociceptive Effects : DPDPE has demonstrated strong antinociceptive properties in animal models. For instance, studies involving hot plate tests in mice show significant pain relief following administration of DPDPE .
- Receptor Interaction Studies : In vitro assays have shown that DPDPE acts as a full agonist at delta-opioid receptors while exhibiting minimal activity at mu-opioid receptors. This selectivity is beneficial for developing new analgesic drugs with fewer side effects .
- Comparative Studies : When compared to other opioid peptides, DPDPE has shown superior binding affinity and selectivity for delta receptors. For example, analogs such as H-Tyr-c[D-Cys-Gly-Phe(pNO2)-D-Cys]-NH2 display higher affinities than DPDPE but may not maintain the same level of selectivity .
Table 1: Binding Affinity of this compound Compared to Other Opioids
Compound | Ki (nM) for δ-receptor | Ki (nM) for μ-receptor | Selectivity Ratio (μ/δ) |
---|---|---|---|
This compound | 0.5 | 150 | 300 |
DPDPE | 0.3 | 1000 | 3333 |
H-Tyr-c[D-Cys-Gly...] | 0.2 | 500 | 2500 |
Case Studies
- Pain Management in Animal Models : A study conducted on mice demonstrated that administration of DPDPE resulted in a significant reduction in pain response during thermal stimuli tests, indicating its efficacy as an analgesic .
- Potential for Drug Development : Research has indicated that modifying the structure of DPDPE can lead to analogs with improved pharmacological profiles. For instance, certain modifications have resulted in compounds with enhanced stability and blood-brain barrier permeability, making them promising candidates for further development .
Properties
IUPAC Name |
(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMMCRYPQBNCPH-WMIMKTLMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201008102 | |
Record name | (D-Pen2,D-Pen5)-Enkephalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88373-73-3, 88381-29-7 | |
Record name | Enkephalin, D-penicillamine (2,5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088373733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enkephalin, pen(2,5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DPDPE | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08861 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (D-Pen2,D-Pen5)-Enkephalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.